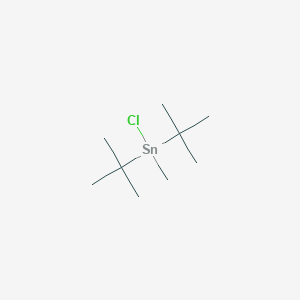![molecular formula C22H25NO6S B14335564 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate CAS No. 110241-44-6](/img/structure/B14335564.png)
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate typically involves several steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through a series of reactions starting from aniline derivatives, followed by cyclization and methylation.
Introduction of the Dimethoxymethylphenyl Group: This step involves the reaction of the quinolinium intermediate with a dimethoxymethylphenyl derivative under specific conditions to form the desired product.
Formation of the Methyl Sulfate Salt: The final step involves the reaction of the intermediate with methyl sulfate to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the quinolinium core or the phenyl group, resulting in different reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The quinolinium core can interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes. The dimethoxymethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate can be compared with other similar compounds, such as:
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Phenyl Ethenyl Derivatives: Compounds with similar phenyl ethenyl groups but different core structures.
Methyl Sulfate Salts: Compounds with different cationic cores but the same methyl sulfate counterion.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110241-44-6 |
|---|---|
Fórmula molecular |
C22H25NO6S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
4-[2-[4-(dimethoxymethyl)phenyl]ethenyl]-1-methylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C21H22NO2.CH4O4S/c1-22-15-14-17(19-6-4-5-7-20(19)22)11-8-16-9-12-18(13-10-16)21(23-2)24-3;1-5-6(2,3)4/h4-15,21H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
HXZPDNFCAQOLIB-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(OC)OC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
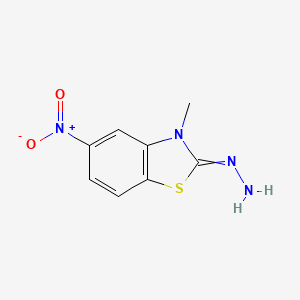
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
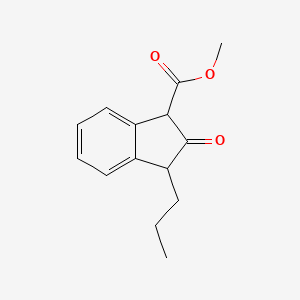
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
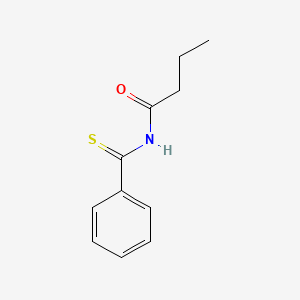
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
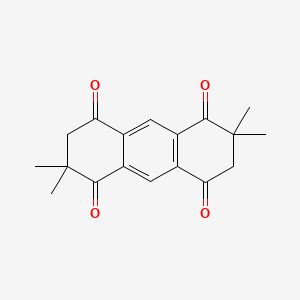
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
